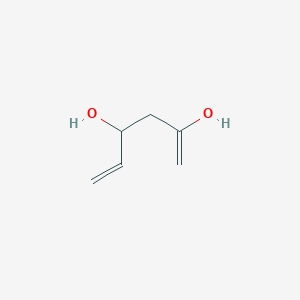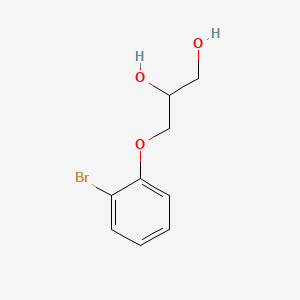
3-(2-(((Tert-butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamate ester and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3-hydroxypropylbenzene with methanesulfonyl chloride to form the methylsulfonyl ester. This intermediate is then reacted with a carbamate ester, such as tert-butyl carbamate, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate ester can be reduced to form the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester exerts its effects involves interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[2-[2,2-dimethyl-3-hydroxypropyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester: Lacks the methylsulfonyl group, resulting in different reactivity and biological activity.
N-[[2-[2,2-dimethyl-3-[(methylthio)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.
Uniqueness
The presence of the methylsulfonyl group in N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimeth
Eigenschaften
Molekularformel |
C18H29NO5S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
[2,2-dimethyl-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propyl] methanesulfonate |
InChI |
InChI=1S/C18H29NO5S/c1-17(2,3)24-16(20)19-12-15-10-8-7-9-14(15)11-18(4,5)13-23-25(6,21)22/h7-10H,11-13H2,1-6H3,(H,19,20) |
InChI-Schlüssel |
MHRXPGBXLSTLJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C)(C)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)




